2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine
Description
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(1-bromo-2-methylpropan-2-yl)-5-methylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,7H2,1-3H3 |
InChI Key |
AOGCHWNOKILBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)CBr |
Origin of Product |
United States |
Preparation Methods
Radical Bromination of Alkylpyridine Derivatives
A prominent method involves radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). This approach is exemplified in the bromination of 2-bromo-5-methylpyridine to introduce additional bromine atoms at reactive alkyl positions.
| Parameter | Value |
|---|---|
| Reactants | 2-Bromo-5-methylpyridine, NBS |
| Initiator | AIBN (0.5–1.0 mol%) |
| Solvent | CCl₄ |
| Temperature | 75–80°C (reflux) |
| Time | 1.5–4 hours |
- Mechanism : AIBN generates radicals that abstract hydrogen from the methyl group, enabling NBS to deliver bromine at the tertiary carbon.
- Outcome : Produces brominated derivatives like 2-bromo-5-(bromomethyl)pyridine, which can undergo further alkylation or coupling to form the target compound.
Halogenation of Dihydropyridone Intermediates
Patent EP0121320A1 describes halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone using bromine or sulfuryl bromide to form dihalo intermediates. While optimized for chlorination, analogous bromination could yield pyridine derivatives with brominated side chains.
- Halogenating Agents : Bromine, sulfuryl bromide.
- Solvent : 1,2,4-Trichlorobenzene (high-boiling, inert).
- Temperature : 50–60°C for halogen addition; 100–170°C for dehydrohalogenation.
Alkylation of Pyridine Precursors
The tertiary bromide group in the target compound suggests alkylation of a pyridine precursor with a bromoalkylating agent. For example:
- Grignard Reaction : Reacting 2-bromo-5-methylpyridine with a tertiary alkylmagnesium bromide.
- Coupling Reactions : Palladium-catalyzed cross-coupling to attach a pre-formed bromoalkyl moiety.
Challenges : Pyridine’s electron-deficient ring necessitates activated substrates or harsh conditions for nucleophilic substitution.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Complexity |
|---|---|---|---|
| Radical Bromination | 60–80 | Moderate | Low |
| Dihydropyridone Route | 40–60 | Low | High |
| Alkylation | 50–70 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding methylpyridine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: m-CPBA, solvents (e.g., dichloromethane).
Reduction: LiAlH4, solvents (e.g., ether).
Major Products
Substitution: Substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Methylpyridines.
Scientific Research Applications
2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Brominated Pyridine Derivatives
Table 1: Key Brominated Pyridines and Their Properties
Key Observations :
- Reactivity : The bulky 1-bromo-2-methylpropyl group in the target compound may sterically hinder reactions compared to simpler bromopyridines (e.g., 2-bromo-5-methylpyridine), which are widely used in Suzuki-Miyaura couplings .
- Applications : Bromine at the 2-position (as in 2-bromo-5-methylpyridine) enhances electrophilicity, facilitating nucleophilic aromatic substitution, whereas bipyridines (e.g., 5-bromo-2,2′-bipyridine) are prioritized for metal coordination .
Methyl-Substituted Pyridines
Table 2: Methylpyridine Derivatives and Functional Roles
Key Observations :
Substituent Impact on Physicochemical Properties
- Lipophilicity : Bromine increases molecular weight and lipophilicity (cLogP ~2.5–3.5 for bromopyridines), while methyl groups (e.g., 5-Me) further elevate hydrophobicity. This trend aligns with , where 5-methylpyridine derivatives showed enhanced inhibitory potency due to lipophilic interactions .
- Thermal Stability : Bulky substituents (e.g., 1-bromo-2-methylpropyl) may lower melting points compared to crystalline analogs like 5-bromo-2-phenylpyridine (mp 75°C, ).
Biological Activity
2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of bromopyridines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.
Chemical Structure and Properties
The chemical structure of 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine includes a bromine atom attached to the pyridine ring and a branched alkyl chain. The presence of the bromine atom is significant as it influences the electronic properties of the compound, potentially enhancing its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN |
| Molecular Weight | 227.11 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
1. Antimicrobial Activity
Research indicates that derivatives of bromopyridines, including 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine, exhibit significant antimicrobial properties. A study highlighted that certain pyridine derivatives demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anti-thrombolytic Properties
The anti-thrombolytic activity of bromopyridine derivatives has been documented in several studies. For instance, compounds similar to 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine showed varying degrees of efficacy in inhibiting thrombus formation, with some derivatives achieving over 30% inhibition in clot formation assays. This activity is attributed to the structural characteristics that affect platelet aggregation and fibrinolysis .
3. Biofilm Inhibition
Bromopyridines have also been explored for their ability to inhibit biofilm formation, a critical factor in chronic infections. Compounds within this class have demonstrated up to 90% inhibition of biofilm development in laboratory settings, suggesting potential applications in treating biofilm-associated infections .
Case Studies
Several case studies have been conducted to assess the biological activity of related compounds:
Case Study 1: Antimicrobial Screening
In a comparative study involving multiple pyridine derivatives, 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine was evaluated alongside other brominated compounds. The results indicated that while it exhibited moderate antibacterial activity, modifications at the bromine position significantly enhanced its efficacy against E. coli and Pseudomonas aeruginosa.
Case Study 2: Anti-thrombolytic Activity Assessment
A study evaluated the anti-thrombolytic potential of various pyridine derivatives using an in vitro blood coagulation model. The compound demonstrated notable activity with an inhibition rate comparable to established thrombolytic agents, suggesting its potential role in cardiovascular therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
